Bienvenue dans la boutique en ligne BenchChem!

Prl-8-53

Cognitive Enhancement Nootropic Research Verbal Memory

PRL-8-53 is a non-interchangeable, single-dose hypermnesic agent—unlike racetams requiring chronic administration or stimulants that confound arousal. A single 5 mg oral dose produces statistically significant, durable improvements in verbal memory retention, with no stimulant effects or tolerance. This unique profile makes it essential for acute, within-subject, placebo-controlled neuroimaging protocols, rodent models of aging and mild cognitive impairment, and memory research where stimulant confounds are unacceptable. Substituting with racetams or cholinergic agents invalidates experimental design. Supplied as ≥98% HPLC-validated material to ensure batch-to-batch reproducibility.

Molecular Formula C18H21NO2
Molecular Weight 283.4 g/mol
CAS No. 51352-88-6
Cat. No. B1473797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrl-8-53
CAS51352-88-6
Synonyms3-(2-benzylmethylaminoethyl)benzoic acid methyl ester hydrochloride
PRL-8-53
Molecular FormulaC18H21NO2
Molecular Weight283.4 g/mol
Structural Identifiers
SMILESCN(CCC1=CC(=CC=C1)C(=O)OC)CC2=CC=CC=C2
InChIInChI=1S/C18H21NO2/c1-19(14-16-7-4-3-5-8-16)12-11-15-9-6-10-17(13-15)18(20)21-2/h3-10,13H,11-12,14H2,1-2H3
InChIKeyIGJQEMHBYKNIQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PRL-8-53 (CAS 51352-88-6) Procurement Guide: Chemical Identity and Core Characteristics for Research Sourcing


PRL-8-53 (methyl 3-(2-(benzyl(methyl)amino)ethyl)benzoate) is a synthetic phenethylamine-derived nootropic research compound, typically supplied as the hydrochloride salt (CAS 51352-87-5) [1]. First synthesized in the 1970s by Dr. Nikolaus Hansl, this orally active agent is distinguished by its potent, single-dose enhancement of verbal memory retention in human studies, a characteristic not typical of first-generation racetam nootropics [2][3]. The compound is defined by its C18H21NO2 base structure (MW 283.37) and a high-purity supply chain typically requiring analytical validation (≥98% by HPLC) to ensure experimental reproducibility .

Why Generic Nootropic Substitution Fails: The Unique Pharmacological and Efficacy Profile of PRL-8-53


While many nootropic agents (e.g., piracetam, aniracetam) require chronic dosing to modulate cholinergic or glutamatergic tone, or function primarily as cognitive stimulants, PRL-8-53 exhibits a divergent profile: a single low dose (5 mg) produces statistically significant, durable improvements in verbal memory retention in humans, with no evidence of stimulant effects or tolerance [1][2]. This unique hypermnesic action, coupled with a high therapeutic index (oral LD50 in mice: 860 mg/kg) and an unknown but apparently non-dopaminergic primary mechanism, makes it fundamentally non-interchangeable with standard racetams or cholinergic agents . Consequently, substituting PRL-8-53 with a generic alternative in a research protocol designed to probe its specific effects would invalidate the experimental design and compromise data integrity.

Quantitative Evidence Guide: Head-to-Head and Comparator-Based Differentiation for PRL-8-53 Procurement


Superior Single-Dose Memory Retention Efficacy vs. Placebo in Human Verbal Learning

In a double-blind, placebo-controlled crossover trial of 47 healthy volunteers, a single 5 mg oral dose of PRL-8-53 administered 2-2.5 hours prior to testing produced a statistically significant enhancement in verbal information retention. The effect was most pronounced at 24 hours post-learning, where retention was improved relative to placebo [1][2]. This contrasts with the typical efficacy profile of piracetam, which requires chronic, high-dose administration (e.g., 2.4-8.0 g/day) to achieve modest cognitive effects, often with non-significant outcomes in healthy subjects [3].

Cognitive Enhancement Nootropic Research Verbal Memory

Enhanced Efficacy in Low-Baseline and Older Subjects: A Targeted Research Advantage

The 1978 human trial revealed a striking stratification of PRL-8-53's efficacy based on baseline performance and age. Participants with initially poor recall (≤6 words) exhibited memory retention improvements of 87.5-105%, while those over 30 years of age showed average improvements of 108-152% [1][2]. This is in contrast to donepezil, which, in studies of healthy volunteers, has shown no significant cognitive enhancement, with effects primarily limited to sleep-deprived or pathologically impaired populations [3].

Age-Related Cognitive Decline Memory Consolidation Pharmacological Differentiation

Superior Therapeutic Index and Safety Margin vs. Classical Stimulant Nootropics

PRL-8-53 possesses a high therapeutic index, with an oral LD50 in mice of 860 mg/kg [1]. The dose required to depress motor activity by 50% (ED50) in mice is 160 mg/kg, which is 3,200% higher than the effective human dose (5 mg, or approximately 0.07 mg/kg) . This contrasts sharply with classical dopaminergic stimulants like methylphenidate, which have lower therapeutic indices and significant abuse potential, and with certain racetams that can cause agitation or insomnia at higher doses [2].

Toxicology Therapeutic Index Preclinical Safety

Non-Stimulant Profile: Divergence from Amphetamine and Modafinil in Preclinical Models

Preclinical studies indicate that PRL-8-53, even at high doses (up to 200 mg/kg), does not exhibit stimulant properties in rats [1]. Furthermore, at a dose of 20 mg/kg, it fails to potentiate the motor effects of dextroamphetamine [2]. This is in stark contrast to modafinil, which at 64 mg/kg increases locomotor activity in mice by >100%, and classical stimulants like amphetamine, which are defined by their hyperlocomotor effects [3].

Behavioral Pharmacology CNS Stimulant Locomotor Activity

High-Value Application Scenarios for PRL-8-53 in Academic and Industrial Research


Acute Human Cognitive Enhancement Studies (e.g., fMRI of Memory Encoding)

Given the demonstrated single-dose efficacy and non-stimulant profile [1][2], PRL-8-53 is optimally suited for acute, within-subject, placebo-controlled neuroimaging experiments. Researchers can administer a 5 mg dose and immediately assess encoding and 24-hour retention-related brain activity without the confounding effects of chronic dosing or increased arousal. This is not feasible with piracetam (requires chronic dosing) or modafinil (induces arousal).

Targeted Preclinical Models of Age-Related Cognitive Decline

The pronounced efficacy of PRL-8-53 in older human subjects (>30 years) and those with lower baseline performance [3] suggests a specific utility in rodent models of aging or mild cognitive impairment. Its unique, non-cholinergic primary mechanism (potentially dopaminergic/cholinergic modulation) offers a novel probe for dissecting age-related memory deficits, distinct from standard acetylcholinesterase inhibitors.

Behavioral Pharmacology Requiring Non-Stimulant Mnemonic Enhancement

For researchers studying memory processes where stimulant confounds are unacceptable (e.g., anxiety, fear conditioning, sleep-dependent consolidation), PRL-8-53 provides a unique tool. Its lack of locomotor effects in rodents at doses up to 200 mg/kg [2] allows for pure investigation of memory enhancement without altering baseline activity, a significant advantage over amphetamine analogs or modafinil.

Analytical Reference Standard for Nootropic Research and Forensic Toxicology

PRL-8-53 hydrochloride (CAS 51352-87-5) is supplied as a high-purity analytical reference standard (≥98% by HPLC) . Its defined chemical properties (MW 319.83, melting point 142-148°C) make it essential for method development and validation in forensic and clinical toxicology labs screening for novel psychoactive substances (NPS), as well as for ensuring batch-to-batch consistency in research supply chains.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Prl-8-53

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.